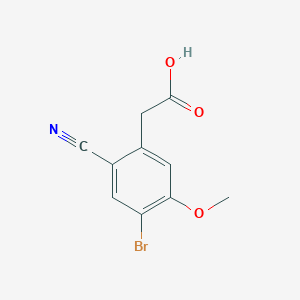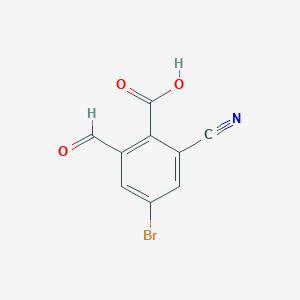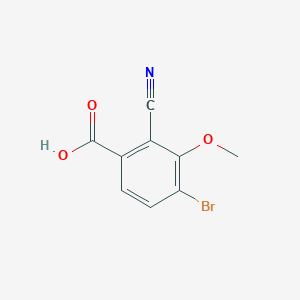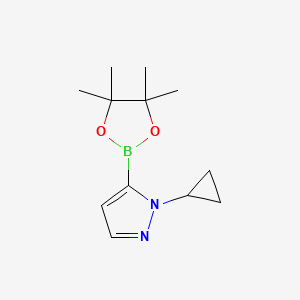
4-Bromo-2-cyano-5-(trifluoromethyl)benzoic acid
Overview
Description
4-Bromo-2-cyano-5-(trifluoromethyl)benzoic acid, also known as 4-Bromo-2-cyano-5-trifluoromethylbenzoic acid or 4-Bromo-2-cyano-5-TFMB, is an organic compound with a wide range of uses in scientific research. It is a brominated cyano benzoic acid with a trifluoromethyl group attached to the benzene ring. This compound is used in a variety of applications, including as a synthetic intermediate, a reagent in organic synthesis, and a catalyst in the production of pharmaceuticals.
Scientific Research Applications
4-Bromo-2-cyano-5-(trifluoromethyl)benzoic acidano-5-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of various heterocyclic compounds, such as quinolines, and as a reagent for the synthesis of various other compounds, such as flavonoids and phenols. It is also used as a catalyst in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyano-5-(trifluoromethyl)benzoic acidano-5-(trifluoromethyl)benzoic acid is not yet fully understood. However, it is thought to act as an electrophilic reagent, forming covalent bonds with nucleophilic sites on molecules and thus facilitating the formation of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-2-cyano-5-(trifluoromethyl)benzoic acidano-5-(trifluoromethyl)benzoic acid are not yet fully understood. However, studies have suggested that it may have a variety of effects on the body, including an anti-inflammatory effect, an anti-oxidant effect, and a potential to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Bromo-2-cyano-5-(trifluoromethyl)benzoic acidano-5-(trifluoromethyl)benzoic acid in lab experiments include its high reactivity and its ability to form covalent bonds with nucleophilic sites on molecules. It is also relatively inexpensive and easy to obtain. The main limitation of using this compound in lab experiments is its toxicity; it should be handled with care and protective equipment should be worn when working with it.
Future Directions
The future directions for 4-Bromo-2-cyano-5-(trifluoromethyl)benzoic acidano-5-(trifluoromethyl)benzoic acid are numerous. Further research is needed to better understand its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, research should be conducted to explore the potential of this compound as a catalyst for the production of pharmaceuticals and other organic compounds. Finally, research could be conducted to explore the potential of this compound as an anti-inflammatory and anti-oxidant agent.
properties
IUPAC Name |
4-bromo-2-cyano-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF3NO2/c10-7-1-4(3-14)5(8(15)16)2-6(7)9(11,12)13/h1-2H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJSCUMVSKTAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C(F)(F)F)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















